

# (+)-Carbovir IUPAC name and chemical properties

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## Compound of Interest

Compound Name: (+)-Carbovir

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An In-Depth Technical Guide to **(+)-Carbovir**: IUPAC Name and Chemical Properties

## Introduction

**(+)-Carbovir** is the dextrorotatory enantiomer of Carbovir, a carbocyclic nucleoside analog. While the levorotatory enantiomer, **(-)-Carbovir**, is the biologically active form that serves as a precursor to the potent anti-HIV drug Abacavir, understanding the properties of both enantiomers is crucial for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the IUPAC nomenclature, core chemical properties, relevant experimental protocols, and key metabolic and mechanistic pathways associated with Carbovir.

## IUPAC Name and Structure

The formal IUPAC name for **(+)-Carbovir**, defining its specific stereochemistry, is 2-Amino-1,9-dihydro-9-((1S,4R)-4-(hydroxymethyl)-2-cyclopenten-1-yl)-6H-purin-6-one<sup>[1]</sup>.

- **(+)-enantiomer**: (1S,4R) configuration
- **(-)-enantiomer (active)**: (1R,4S) configuration<sup>[2]</sup>
- **Racemic mixture**: (±)-Carbovir

The structure consists of a guanine base attached to a cyclopentene ring, which serves as a carbocyclic analog of the deoxyribose sugar found in natural nucleosides.

## Chemical and Physical Properties

The physicochemical properties of Carbovir are essential for its formulation, delivery, and biological activity. The following table summarizes key quantitative data, primarily reported for the racemic mixture, which is indicative of the properties of the individual enantiomers.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N <sub>5</sub> O <sub>2</sub>	[1][3]
Molecular Weight	247.25 g/mol	[1][3]
pKa <sub>1</sub> (Guanine N1)	3.15 (at 25°C)	[4]
pKa <sub>2</sub> (Guanine N7)	9.68 (at 25°C)	[4]
Aqueous Solubility	1.24 mg/mL (intrinsic)	[4]
Octanol-Water Partition Coefficient (logP)	0.29 (denoting a semipolar compound)	[4]

## Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of Carbovir in a research setting.

### Protocol 1: Synthesis of (±)-Carbovir from Vince Lactam

The synthesis of racemic Carbovir is famously achieved starting from the versatile building block 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as the Vince lactam. This protocol outlines the key transformations.

- **Protection and Reduction:** The starting lactam is first protected, and the amide carbonyl is reduced to an amine.
- **Coupling with Pyrimidine:** The resulting carbocyclic amine is coupled with a substituted chloropyrimidine, such as 2-amino-4,6-dichloropyrimidine, to form the basic heterocyclic structure.

- **Ring Closure to Purine:** The intermediate is then treated to facilitate the closure of the imidazole ring portion of the purine system, yielding a 6-chloropurine carbocyclic nucleoside analog.
- **Hydrolysis to Guanine:** Finally, the 6-chloro group is hydrolyzed under acidic or basic conditions to a hydroxyl group, completing the synthesis of the guanine analog, (±)-Carbovir[5][6]. The enantiomers can then be separated via chiral chromatography if desired.

## Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

The pKa values of Carbovir, which possesses a UV-active chromophore, can be accurately determined by monitoring changes in its UV absorbance as a function of pH[4].

- **Preparation of Buffers:** A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M) are prepared.
- **Sample Preparation:** A stock solution of Carbovir (e.g., 10 mM in DMSO) is prepared. A small, fixed aliquot of this stock is added to each buffer solution in a 96-well UV-transparent microplate to achieve a final desired concentration.
- **Spectrophotometric Measurement:** The UV-Vis spectrum (e.g., 230–500 nm) of each sample is recorded using a microplate spectrophotometer. A blank reading of each buffer without the compound is also taken for background correction.
- **Data Analysis:** The absorbance at a specific wavelength where the change between the ionized and unionized species is maximal is plotted against the pH of the buffer solutions. The pKa is the pH value at the inflection point of the resulting sigmoidal curve[7][8][9].

## Protocol 3: Analysis of Intracellular Metabolism by HPLC

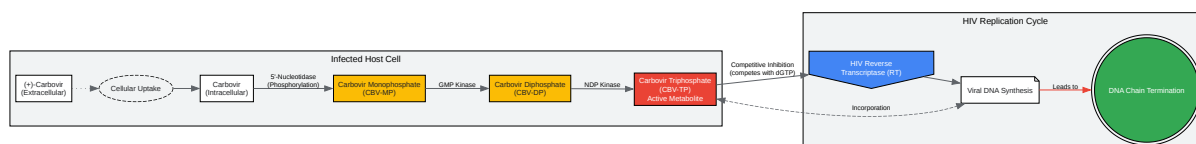
To understand its mechanism of action, the intracellular conversion of Carbovir to its active triphosphate form is monitored, typically using High-Performance Liquid Chromatography (HPLC).

- **Cell Culture and Incubation:** Human lymphoid cells (e.g., CEM cells) are cultured and incubated with a known concentration of Carbovir (often radiolabeled) for various time points.

- **Metabolite Extraction:** After incubation, the cells are harvested and washed. Intracellular metabolites are extracted by adding a cold acid solution (e.g., 60% methanol or perchloric acid) to lyse the cells and precipitate proteins.
- **Sample Preparation:** The acid-soluble extract is neutralized and centrifuged to remove cell debris.
- **HPLC Analysis:** The supernatant containing the Carbovir metabolites is injected into an anion-exchange HPLC system.
- **Quantification:** The different phosphorylated species (mono-, di-, and triphosphate) are separated based on their charge and retention time. They are detected by UV absorbance or by scintillation counting if a radiolabeled compound was used. This allows for the quantification of each metabolite over time.

## Signaling Pathways and Logical Workflows

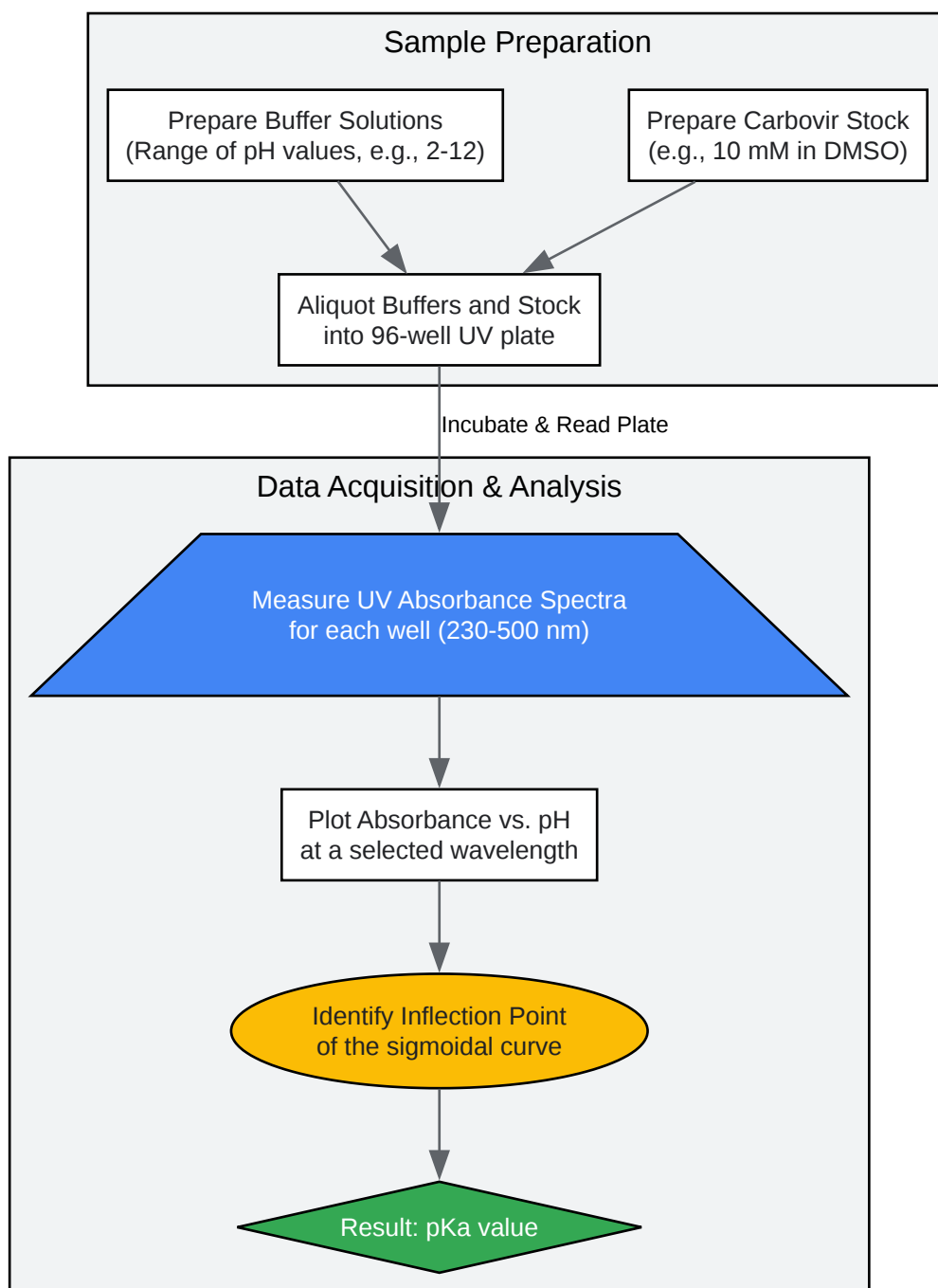
Visual diagrams are provided to illustrate the mechanism of action and a key experimental workflow.



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Figure 1: Mechanism of action of Carbovir. The prodrug is taken up by host cells and undergoes sequential phosphorylation to its active triphosphate form (CBV-TP), which inhibits

HIV reverse transcriptase and terminates viral DNA synthesis.



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Figure 2: Experimental workflow for the determination of pKa using UV-Vis spectrophotometry. The process involves preparing samples at various pH values, measuring UV absorbance, and analyzing the data to find the inflection point, which corresponds to the pKa.

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